molecular formula C10H14NO6P B1238794 Msoppe

Msoppe

Cat. No.: B1238794
M. Wt: 275.19 g/mol
InChI Key: GBCGDIQJCHNFKA-UHFFFAOYSA-N
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Description

MSOPPE: , or alpha-methylserine-O-phosphate monophenyl ester , is a synthetic organic compound known for its role as a metabotropic glutamate receptor antagonist. It is particularly selective for group II metabotropic glutamate receptors over group III receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-methylserine-O-phosphate monophenyl ester typically involves the esterification of alpha-methylserine with phenyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester bond. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods: While detailed industrial production methods for alpha-methylserine-O-phosphate monophenyl ester are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Alpha-methylserine-O-phosphate monophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Alpha-methylserine-O-phosphate monophenyl ester has several scientific research applications, including:

    Neuroscience: It is used to study the role of metabotropic glutamate receptors in synaptic transmission and plasticity.

    Pharmacology: The compound is used to investigate the effects of metabotropic glutamate receptor antagonists on various physiological and pathological processes.

    Biochemistry: It is employed in studies involving enzyme kinetics and receptor-ligand interactions.

Mechanism of Action

Alpha-methylserine-O-phosphate monophenyl ester exerts its effects by antagonizing metabotropic glutamate receptors, specifically group II receptors. This antagonism inhibits the receptor’s normal function, leading to changes in synaptic transmission and plasticity. The compound’s molecular targets include the metabotropic glutamate receptors, and its action involves modulating the signaling pathways associated with these receptors .

Comparison with Similar Compounds

Uniqueness: Alpha-methylserine-O-phosphate monophenyl ester is unique due to its high selectivity for group II metabotropic glutamate receptors over group III receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

Properties

Molecular Formula

C10H14NO6P

Molecular Weight

275.19 g/mol

IUPAC Name

2-amino-3-[hydroxy(phenoxy)phosphoryl]oxy-2-methylpropanoic acid

InChI

InChI=1S/C10H14NO6P/c1-10(11,9(12)13)7-16-18(14,15)17-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

GBCGDIQJCHNFKA-UHFFFAOYSA-N

Canonical SMILES

CC(COP(=O)(O)OC1=CC=CC=C1)(C(=O)O)N

Synonyms

alpha-methylserine-O-phosphate monophenyl ester
MSOPPE

Origin of Product

United States

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